molecular formula C9H5BrClNO B15282006 4-Bromo-5-chloro-2-phenyloxazole

4-Bromo-5-chloro-2-phenyloxazole

Cat. No.: B15282006
M. Wt: 258.50 g/mol
InChI Key: VLIAWNHPKYJWFX-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-phenyloxazole is a heterocyclic compound with the molecular formula C9H5BrClNO. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-phenyloxazole typically involves the bromination and chlorination of 2-phenyloxazole. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure precision and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-phenyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to different oxazole derivatives .

Scientific Research Applications

4-Bromo-5-chloro-2-phenyloxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-phenyloxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the oxazole ring can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-phenyloxazole
  • 5-Chloro-2-phenyloxazole
  • 2-Phenyl-4,5-dichlorooxazole

Uniqueness

4-Bromo-5-chloro-2-phenyloxazole is unique due to the presence of both bromine and chlorine atoms on the oxazole ring. This dual halogenation can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

4-bromo-5-chloro-2-phenyl-1,3-oxazole

InChI

InChI=1S/C9H5BrClNO/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H

InChI Key

VLIAWNHPKYJWFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)Cl)Br

Origin of Product

United States

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